Cas no 14002-03-0 (N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide)

N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide 化学的及び物理的性質
名前と識別子
-
- 14002-03-0
- EN300-6736216
- N-(1-methyltetrazol-5-yl)formamide
- N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide
- AKOS006355738
-
- インチ: 1S/C3H5N5O/c1-8-3(4-2-9)5-6-7-8/h2H,1H3,(H,4,5,7,9)
- InChIKey: NCFFIYBOENDREU-UHFFFAOYSA-N
- SMILES: O=CNC1=NN=NN1C
計算された属性
- 精确分子量: 127.04940980g/mol
- 同位素质量: 127.04940980g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 9
- 回転可能化学結合数: 1
- 複雑さ: 106
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.9
- トポロジー分子極性表面積: 72.7Ų
N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6736216-0.05g |
N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide |
14002-03-0 | 95% | 0.05g |
$66.0 | 2023-05-30 | |
Enamine | EN300-6736216-2.5g |
N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide |
14002-03-0 | 95% | 2.5g |
$726.0 | 2023-05-30 | |
Enamine | EN300-6736216-5.0g |
N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide |
14002-03-0 | 95% | 5g |
$1075.0 | 2023-05-30 | |
1PlusChem | 1P028N7E-50mg |
N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide |
14002-03-0 | 95% | 50mg |
$140.00 | 2024-06-21 | |
Aaron | AR028NFQ-2.5g |
N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide |
14002-03-0 | 95% | 2.5g |
$1024.00 | 2023-12-16 | |
1PlusChem | 1P028N7E-500mg |
N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide |
14002-03-0 | 95% | 500mg |
$386.00 | 2024-06-21 | |
Aaron | AR028NFQ-5g |
N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide |
14002-03-0 | 95% | 5g |
$1504.00 | 2023-12-16 | |
Enamine | EN300-6736216-0.5g |
N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide |
14002-03-0 | 95% | 0.5g |
$271.0 | 2023-05-30 | |
Enamine | EN300-6736216-10.0g |
N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide |
14002-03-0 | 95% | 10g |
$1593.0 | 2023-05-30 | |
Enamine | EN300-6736216-0.25g |
N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide |
14002-03-0 | 95% | 0.25g |
$142.0 | 2023-05-30 |
N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide 関連文献
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamideに関する追加情報
N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide: A Comprehensive Overview
N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide (CAS No. 14002-03-0) is a versatile compound with significant applications in various fields of chemistry and pharmaceutical sciences. This compound, also known as Methyltetrazole formamide, has garnered attention due to its unique chemical structure and potential biological activities. In this article, we will delve into the properties, synthesis, and applications of N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide, highlighting the latest research findings and its role in drug development.
Chemical Structure and Properties
N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide is a white crystalline solid with a molecular formula of C4H6N4O. The compound features a tetrazole ring substituted with a methyl group and an amide functional group. The tetrazole ring is known for its high stability and unique electronic properties, which contribute to the compound's reactivity and biological activity. The amide group further enhances its solubility and reactivity in various solvents.
The physical properties of N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide include a melting point of approximately 175°C and a density of 1.47 g/cm³. It is soluble in water and common organic solvents such as ethanol and dimethyl sulfoxide (DMSO). These properties make it suitable for use in various chemical reactions and biological assays.
Synthesis and Preparation
The synthesis of N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide can be achieved through several methods. One common approach involves the reaction of formamidine acetate with 5-amino tetrazole in the presence of an acid catalyst. Another method involves the reaction of formic acid with 5-amino tetrazole followed by methylation with methyl iodide or dimethyl sulfate. These synthetic routes are well-documented in the literature and have been optimized for high yields and purity.
Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide. For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields while minimizing waste production. These methods not only enhance the efficiency of the synthesis but also align with sustainable chemistry practices.
Biological Activity and Applications
N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide has been extensively studied for its potential biological activities. One of its key applications is in the field of medicinal chemistry, where it serves as a building block for the synthesis of more complex molecules with therapeutic potential. The tetrazole ring is known to exhibit various biological activities such as anti-inflammatory, antiviral, and anticancer properties.
Recent research has focused on the use of N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide as a precursor for the development of novel drugs targeting specific diseases. For example, studies have shown that derivatives of this compound can inhibit enzymes involved in cancer cell proliferation and metastasis. Additionally, its ability to modulate ion channels makes it a promising candidate for the treatment of neurological disorders.
In addition to its medicinal applications, N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide is also used in analytical chemistry as a reagent for the determination of metal ions. Its high stability and reactivity make it suitable for use in various analytical techniques such as spectrophotometry and chromatography.
Current Research Trends
The ongoing research on N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide continues to uncover new applications and potential uses. One area of interest is its role in drug delivery systems. Researchers are exploring ways to incorporate this compound into nanoparticles or other delivery vehicles to enhance its bioavailability and target specificity.
Another emerging trend is the use of computational methods to predict the behavior of N-(1-methyl-1H-1,2,3,4-tetrazol-5-y l)formamide in different environments. Molecular dynamics simulations have provided valuable insights into its interactions with biological targets and have guided the design of more effective derivatives.
Conclusion
N-(1-methyl-H-H-,,-tetrazol--yl)formamide (CAS No. 14002-) is a multifaceted compound with a wide range of applications in chemistry and pharmaceutical sciences. Its unique chemical structure endows it with valuable properties that make it suitable for various uses. From its synthesis to its biological activities and current research trends, this compound continues to be an important focus area for scientists worldwide. As research progresses, it is likely that new applications and derivatives will emerge, further expanding its utility in diverse fields.
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